![molecular formula C12H12BNO3 B581205 [4-(4-Aminophenoxy)phenyl]boronic acid CAS No. 1029438-85-4](/img/structure/B581205.png)
[4-(4-Aminophenoxy)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[4-(4-Aminophenoxy)phenyl]boronic acid” is a type of boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research. The presence of the o-aminomethyl group enhances the affinity towards diols at neutral pH . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Synthesis Analysis
The synthesis of boronic acids has been well studied. For example, the reaction of 4-bromoaniline with diphenyl ketone, followed by metalation reaction of protected 4-bromoaniline with lithium trialkylmagnesiate under mild conditions, can be used to prepare boronic acids . Another method involves the use of 4-Bromodiphenyl ether, which is dissolved in anhydrous THF under nitrogen protection. The solution is cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C, and after stirring for 1 h, triisopropyl borate is added dropwise .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H12BNO3 . The molecular weight is 229.04 g/mol . The InChI code is 1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 .
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They are often used in Suzuki-Miyaura coupling and Stille coupling reactions . They can also undergo electrophilic trapping of arylmetal intermediates with borates .
Physical And Chemical Properties Analysis
Boronic acids are typically non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . They are easily synthesized, water-soluble, biocompatible . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
科学的研究の応用
Synthesis and Structural Analysis :
- Boronic acids, including derivatives similar to [4-(4-Aminophenoxy)phenyl]boronic acid, have been extensively studied for their role as synthetic intermediates and building blocks in various chemical reactions. They are utilized in sensing, protein manipulation, therapeutics, biological labeling, and separation processes. For instance, [4-[(butylamino)(diethoxyphosphoryl)methyl]phenyl]boronic acid and its derivatives demonstrate the multifunctionality of boronic acids in organic synthesis and their structural diversity (R. Zhang et al., 2017).
Development of Novel Compounds and Materials :
- Boronic acids are key in the synthesis of novel compounds, such as boronic esters. These esters, derived from interactions with phthalonitrile groups, exhibit high stability due to their unique structural properties, which include coordinative B–N and covalent B–O bonds (Ş. Özçelik & A. Gül, 2012).
Pharmaceutical and Biological Applications :
- In the pharmaceutical realm, phenylboronic-acid-modified nanoparticles have garnered attention. These nanoparticles, including those functionalized with para-substituted phenylboronic acid moieties, are being explored as potential antiviral inhibitors, specifically against the Hepatitis C virus, demonstrating the applicability of boronic acid derivatives in medicinal chemistry (M. Khanal et al., 2013).
Chemical Sensing and Detection :
- Boronic acid derivatives are also pivotal in the development of chemical sensors. For example, ortho-Hydroxymethyl phenylboronic acid and related compounds have shown significant potential in complexing with glycopyranosides under physiologically relevant conditions. This property makes them suitable for designing receptors and sensors for the selective recognition of cell-surface glycoconjugates (Meenakshi Dowlut & D. Hall, 2006).
Catalysis and Chemical Transformations :
- Boronic acids are used as catalysts in various chemical reactions. For instance, V2O5@TiO2 catalyzed the transformation of boronic acids to phenols, showcasing the role of boronic acids in eco-friendly oxidation processes (Rahul Upadhyay et al., 2021).
Optical and Electronic Applications :
- The modulation of optical properties in materials like carbon nanotubes through the attachment of phenyl boronic acids is another area of research. This demonstrates the potential of boronic acids in material science, particularly in the development of nanomaterials with specific optical properties (B. Mu et al., 2012).
作用機序
Target of Action
The primary target of [4-(4-Aminophenoxy)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM cross-coupling reaction, the compound participates in two electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of the SM cross-coupling reaction . It contributes to the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The action of this compound results in the formation of carbon–carbon bonds via the SM cross-coupling reaction . This is a critical step in the synthesis of various organic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, which are exceptionally mild and functional group tolerant, can affect the performance of the compound . Additionally, the compound’s stability may be influenced by storage conditions .
将来の方向性
Boronic acids have shown considerable potential in drug discovery, chemical biology, organic chemistry, and material sciences . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[4-(4-aminophenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYDRVLROUIMPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

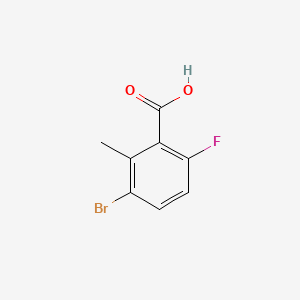
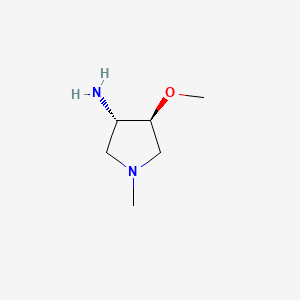

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)
![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)
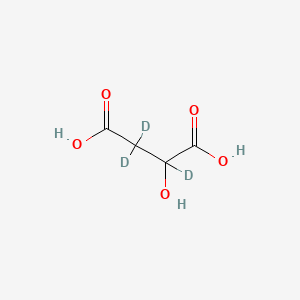
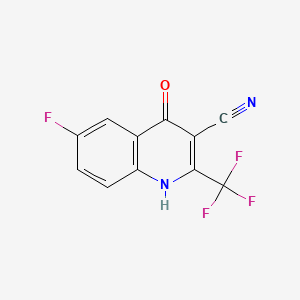
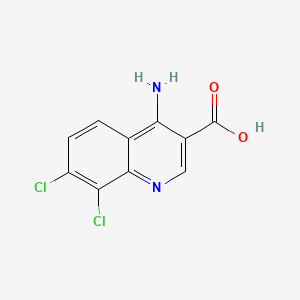



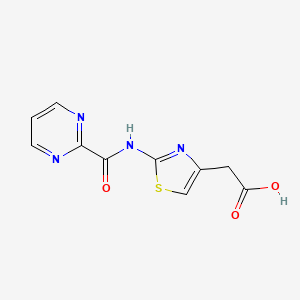

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)